

Thermodynamic Properties of 4-Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Heptanol**

Cat. No.: **B146996**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **4-Heptanol** (CAS: 589-55-9). The information presented herein is compiled from critically evaluated data, primarily from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other reputable sources. This document is intended to serve as a valuable resource for professionals in research, development, and drug formulation where a thorough understanding of the physicochemical properties of excipients and intermediates is crucial.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of **4-Heptanol**. These values are essential for a wide range of applications, including process design, safety assessments, and computational modeling.

Table 1: Enthalpy and Heat Capacity

Property	Value	Units	Phase	Reference(s)
Standard Molar Enthalpy of Formation (Δ_fH°)	-416.3 ± 0.67	kJ/mol	Liquid	[1]
Standard Molar Enthalpy of Formation (Δ_fH°)	-354.8 ± 2.1	kJ/mol	Gas	[1] [2]
Molar Heat Capacity (Cp)	317.6	J/mol·K	Liquid	[1] [3]

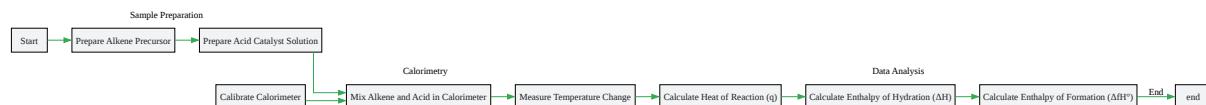
Table 2: Phase Transition Properties

Property	Value	Units	Reference(s)
Boiling Point (Tboil)	428 ± 2	K	[1] [4] [5]
Critical Temperature (Tc)	602.6 ± 0.5	K	[1] [4]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	62.3 ± 0.3	kJ/mol	[4]

Table 3: Vapor Pressure

Temperature (K)	Vapor Pressure (mmHg)
298.15	0.792
337.0	15.96

Vapor pressure data is estimated and sourced from[\[6\]](#) and[\[4\]](#).

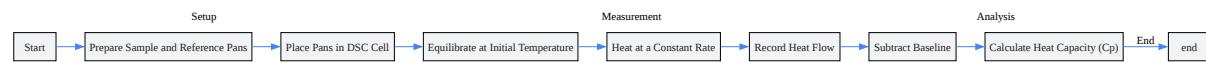

Experimental Protocols

The determination of the thermodynamic properties of **4-Heptanol** involves a variety of precise experimental techniques. Below are detailed methodologies for the key experiments cited in the data tables.

Enthalpy of Formation: Calorimetry

The standard enthalpy of formation of liquid **4-Heptanol** was determined by measuring its enthalpy of hydration.[1] This method involves the use of a calorimeter to measure the heat released or absorbed during the hydration of a precursor alkene to form the alcohol.

Experimental Workflow for Enthalpy of Hydration Measurement


[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of formation via calorimetry.

Heat Capacity: Differential Scanning Calorimetry (DSC)

The molar heat capacity of liquid **4-Heptanol** was measured using Differential Scanning Calorimetry (DSC).[7][8][9][10][11] This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Experimental Workflow for Heat Capacity Measurement by DSC

[Click to download full resolution via product page](#)

Caption: Workflow for measuring heat capacity using DSC.

Enthalpy of Vaporization and Vapor Pressure: Transpiration Method

The enthalpy of vaporization of **4-Heptanol** was determined from vapor pressure measurements obtained using the transpiration method.[12][13][14] This method involves passing a known volume of an inert gas over the liquid sample at a constant temperature and measuring the mass loss of the sample.

Experimental Workflow for Vapor Pressure Measurement by Transpiration

[Click to download full resolution via product page](#)

Caption: Workflow for vapor pressure and enthalpy of vaporization measurement.

Concluding Remarks

The thermodynamic data and experimental methodologies presented in this guide offer a foundational understanding of the physicochemical properties of **4-Heptanol**. This information is critical for its effective and safe application in research and development, particularly in the pharmaceutical industry where it may be used as a solvent or intermediate. The provided data tables and experimental workflow diagrams are designed to be a quick and accessible reference for scientists and engineers. For more in-depth information, consulting the original research papers cited is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Heptanol [webbook.nist.gov]
- 2. 4-Heptanol (CAS 589-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 4-Heptanol [webbook.nist.gov]
- 4. 4-Heptanol [webbook.nist.gov]
- 5. 4-Heptanol [webbook.nist.gov]
- 6. 4-heptanol, 589-55-9 [thegoodsentscompany.com]
- 7. Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs - TA Instruments [tainstruments.com]
- 8. infinitalab.com [infinitalab.com]
- 9. mse.ucr.edu [mse.ucr.edu]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Heptanol [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.wmich.edu [scholarworks.wmich.edu]
- To cite this document: BenchChem. [Thermodynamic Properties of 4-Heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146996#thermodynamic-properties-of-4-heptanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com